molecular formula C17H17NO3S2 B2794956 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide CAS No. 2034472-67-6

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide

Cat. No.: B2794956
CAS No.: 2034472-67-6
M. Wt: 347.45
InChI Key: VTGQTROKINXXCV-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide is a compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines .

Scientific Research Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tiquizium Bromide: Another thiophene derivative used as an antispasmodic.

    Dorzolamide: A sulfonamide derivative used to treat glaucoma.

    Tioconazole: An antifungal agent containing a thiophene ring.

Uniqueness

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide is unique due to its specific combination of a benzothiophene core and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c1-17(19,16-11-13-7-5-6-10-15(13)22-16)12-18-23(20,21)14-8-3-2-4-9-14/h2-11,18-19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGQTROKINXXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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